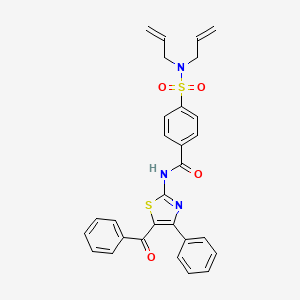

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

CAS No.: 361481-70-1

Cat. No.: VC7519156

Molecular Formula: C29H25N3O4S2

Molecular Weight: 543.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361481-70-1 |

|---|---|

| Molecular Formula | C29H25N3O4S2 |

| Molecular Weight | 543.66 |

| IUPAC Name | N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |

| Standard InChI | InChI=1S/C29H25N3O4S2/c1-3-19-32(20-4-2)38(35,36)24-17-15-23(16-18-24)28(34)31-29-30-25(21-11-7-5-8-12-21)27(37-29)26(33)22-13-9-6-10-14-22/h3-18H,1-2,19-20H2,(H,30,31,34) |

| Standard InChI Key | OVKLVPPHTNAGFG-UHFFFAOYSA-N |

| SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring and the introduction of the benzamide and sulfamoyl groups. A common approach might involve:

-

Step 1: Formation of the thiazole core using appropriate precursors.

-

Step 2: Introduction of the benzoyl and phenyl groups onto the thiazole ring.

-

Step 3: Coupling with a benzamide derivative.

-

Step 4: Introduction of the N,N-diallylsulfamoyl group.

Potential Applications

While specific applications for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide are not documented, compounds with similar structures are often explored for their biological activities, such as antibacterial or antifungal properties. The presence of a sulfamoyl group suggests potential use in pharmaceuticals or as a precursor for further chemical modifications.

Research Findings and Data

| Compound | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | C25H21N3O4S2 | 491.6 g/mol | Potential biological activities |

| 4-benzoyl-N-(5-phenyl-1,3-thiazol-2-yl)benzamide | C23H16N2O2S | 384.5 g/mol | Pharmaceutical applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume